Welcome to the BenchChem Online Store!
molecular formula C12H12O4 B028309 3,5-Diacetoxy Styrene CAS No. 155222-48-3

3,5-Diacetoxy Styrene

Cat. No. B028309
M. Wt: 220.22 g/mol
InChI Key: JEKQGWWKEWSQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07820848B2

Procedure details

20.0 g acetic acid 3-acetoxy-5-(1-ethoxycarbonyloxy-ethyl)-phenyl ester is dissolved in 92.5 ml toluene and the mixture is continuously conducted through a glass tube filled with ceramic packing at 475° C. After cooling the reaction mixture to room temperature the solvent is evaporated in vacuum and 12.8 g (90%) pure 3,5-diacetoxystyrene is isolated.
Name
acetic acid 3-acetoxy-5-(1-ethoxycarbonyloxy-ethyl)-phenyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
92.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([O:19][C:20](=[O:22])[CH3:21])[CH:8]=[C:9]([CH:11](OC(OCC)=O)[CH3:12])[CH:10]=1)(=[O:3])[CH3:2]>C1(C)C=CC=CC=1>[C:1]([O:4][C:5]1[CH:10]=[C:9]([CH:8]=[C:7]([O:19][C:20](=[O:22])[CH3:21])[CH:6]=1)[CH:11]=[CH2:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
acetic acid 3-acetoxy-5-(1-ethoxycarbonyloxy-ethyl)-phenyl ester
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=C(C1)C(C)OC(=O)OCC)OC(C)=O
Name
Quantity
92.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is continuously conducted through a glass tube
ADDITION
Type
ADDITION
Details
filled with ceramic packing at 475° C
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C=C)C=C(C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.